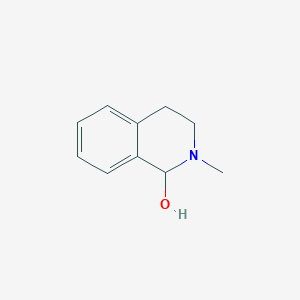
8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride
Descripción general
Descripción
8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 . The IUPAC name for this compound is this compound . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 204.1 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis Research has explored the oxidation reactions involving quinoline derivatives, yielding compounds with potential applications in material science and as intermediates in chemical syntheses. For example, an oxidation reaction between 8-hydroxyquinoline and hydrochloric acid produced a chlorinated tetrahydroquinoline dione, highlighting the structural modifications possible with chloroquinolines (Cheng et al., 2007). Similarly, X-ray mapping has revealed detailed structural characteristics of substituted tetrahydroquinolines, providing insights into their potential applications in designing novel compounds with specific properties (Albov et al., 2004).
Medicinal Chemistry and Biological Activity Studies have also investigated the synthesis of enantiomerically pure tetrahydroquinolines, which are crucial for developing pharmaceuticals with high specificity and reduced side effects. One research effort detailed the preparation of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, significant for medicinal chemistry (Uenishi & Hamada, 2002).
Material Science and Luminescent Properties The study of 8-hydroxyquinoline derivatives, such as clioquinol and its analogs, has been pivotal in understanding the binding of divalent metals like copper and zinc. This research holds implications for Alzheimer's treatment and demonstrates the compounds' potential as metal ionophores in therapeutic applications (Summers et al., 2020). Another intriguing avenue is the development of organic light-emitting diodes (OLEDs), where chloro and fluor substituted Zn(II) 8-hydroxyquinolinates have shown promise due to their strong fluorescence and potential for high-efficiency lighting solutions (Huo et al., 2015).
Environmental Applications The complexation and partitioning behaviors of hydroxyquinolines with metals highlight their potential environmental applications, such as in remediation processes where metal organic complexes play a crucial role (Kaiser & Escher, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The primary targets of 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
Tetrahydroquinolines are known to interact with various biological targets, but the specific interactions of this chlorinated derivative remain to be elucidated .
Biochemical Pathways
Given the structural similarity to other tetrahydroquinolines, it may influence similar biochemical pathways, but specific studies are needed to confirm this .
Pharmacokinetics
The compound has a predicted boiling point of 280.3±28.0 °C and a predicted density of 1.18±0.1 g/cm3 . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
As a derivative of tetrahydroquinoline, it may share some of the biological activities of this class of compounds, but specific studies on this chlorinated derivative are needed to confirm this .
Propiedades
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIMLMHZIAAHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114432-00-7 | |
| Record name | Quinoline, 8-chloro-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-](/img/structure/B3346039.png)
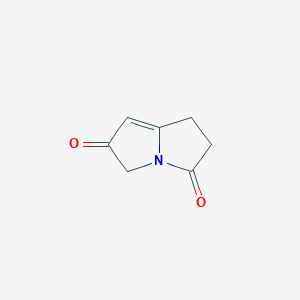
![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)
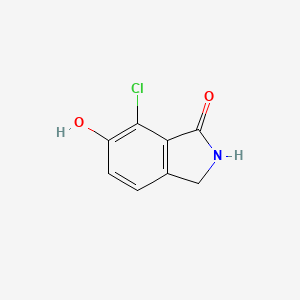
![4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346068.png)
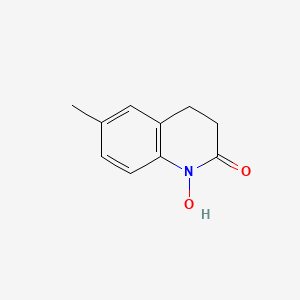

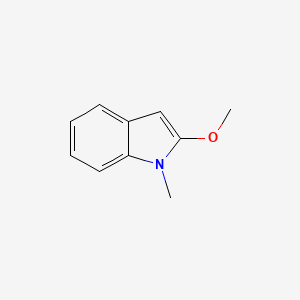
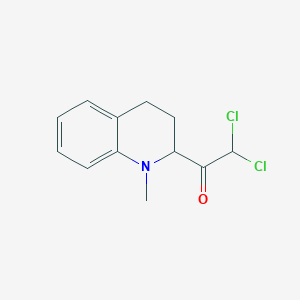

![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)
